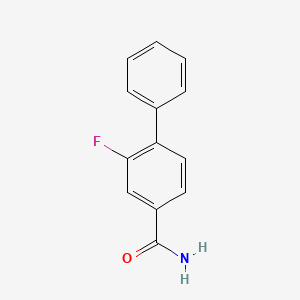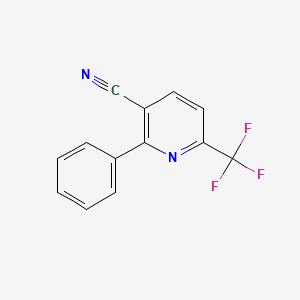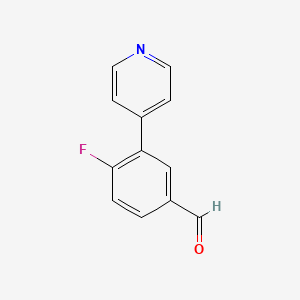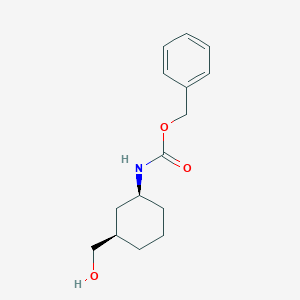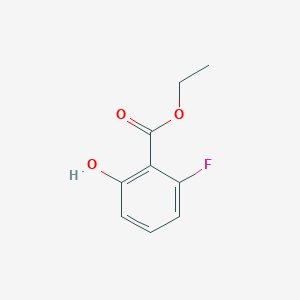![molecular formula C12H17BrClNO B1440417 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185119-05-4](/img/structure/B1440417.png)
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary targets of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride are currently unknown. This compound is used in proteomics research
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules in a way that affects their function or structure.
Biochemical Pathways
As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or biomolecules it interacts with
Result of Action
As a tool in proteomics research , it may have a variety of effects depending on the proteins or biomolecules it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature
Análisis Bioquímico
Biochemical Properties
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein functions and interactions . The compound’s bromophenoxy group is known to engage in specific binding interactions with target proteins, thereby modulating their activity. These interactions are essential for understanding the biochemical pathways and mechanisms in which these proteins are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the phosphorylation status of certain proteins, thereby altering signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromophenoxy group of the compound is particularly important for its binding affinity to target proteins . This interaction can lead to enzyme inhibition or activation, depending on the nature of the target protein. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . The compound can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. Its interactions with enzymes involved in metabolic pathways are crucial for understanding its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Studies have shown that this compound can localize to the nucleus, cytoplasm, and other cellular compartments, where it exerts its biochemical effects .
Métodos De Preparación
The synthesis of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-bromophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in biochemical assays to investigate protein interactions and functions.
Medicine: Research involving this compound includes studying its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride can be compared with similar compounds such as 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride. The primary difference lies in the position of the bromine atom on the phenoxy group. This positional variation can lead to differences in reactivity, biological activity, and applications. Other similar compounds include various bromophenoxy derivatives with different substituents on the piperidine ring .
Propiedades
IUPAC Name |
3-[(3-bromophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIAVSPDSFSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


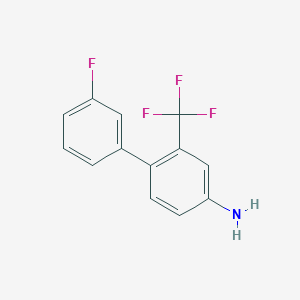
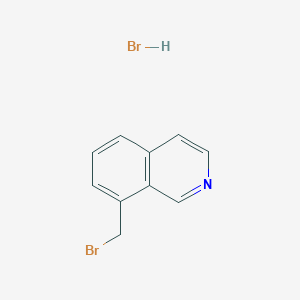
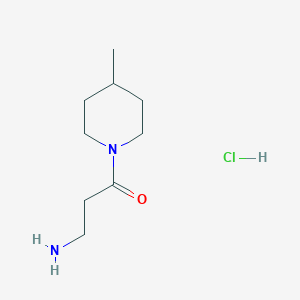
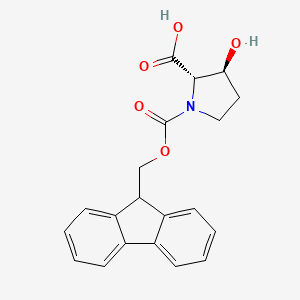
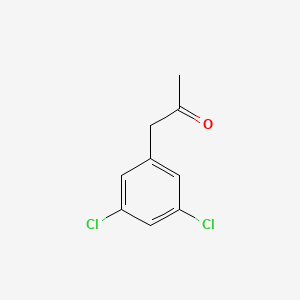
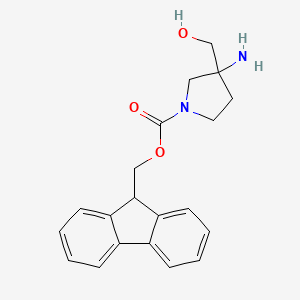
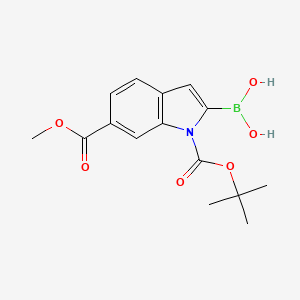
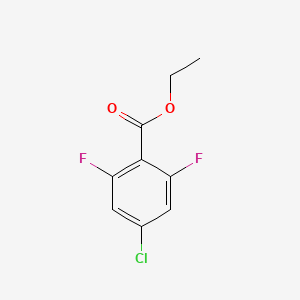
![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)
